4-Bromo-1-methyl-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-5-6(10(13)14)9-7(11)3-2-4-8(9)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDSJGOKFLYESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization Route via Phenylhydrazine Derivatives
Another approach, exemplified in related indole carboxylic acid syntheses (such as 4-bromo-7-methylindole-2-carboxylic acid), involves:
- Starting Material : 5-bromo-2-methylphenylhydrazine hydrochloride.
- Condensation : With ethyl pyruvate or ethyl 2-methyl-3-oxobutanoate in alcoholic solvents.
- Cyclization : Formation of the indole ring system through condensation and ring closure.
- Hydrolysis : Alkaline hydrolysis of the ester intermediate to yield the carboxylic acid.
- Purification : Crystallization and filtration.
- Reaction Conditions : Reflux in ethanol or other alcohol solvents under nitrogen atmosphere.
- Catalysts/Agents : Zinc chloride may be used to facilitate ring formation.
- Reference : Patent CN100387577C describes analogous methods for 4-bromo-7-methylindole-2-carboxylic acid, which can be adapted for the 3-carboxylic acid isomer.
This method offers a route to indole carboxylic acids with substitution patterns including bromine and methyl groups, although the position of the carboxylic acid differs (2- vs 3-position).
Comparative Data Table of Preparation Methods
Research Findings and Analysis
- The N-methylation using dimethyl carbonate in DMF with potassium carbonate is efficient and high-yielding for producing 4-bromo-1-methylindole, a crucial intermediate.
- The carboxylation at the 3-position may require selective functionalization techniques, which are less documented in the open literature but can be inferred from related indole carboxylic acid syntheses.
- The condensation of substituted phenylhydrazines with ketoesters followed by cyclization and hydrolysis is a well-established method for synthesizing indole carboxylic acids with various substitution patterns, including bromine and methyl groups.
- Reaction conditions such as solvent choice, temperature, and catalysts (e.g., zinc chloride) significantly influence the yield and purity.
- Purification typically involves filtration, crystallization, and sometimes distillation under reduced pressure.
Chemical Reactions Analysis
4-Bromo-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole-3-carboxylic acids or reduction to form indole derivatives with different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Data Table: Key Properties of Compared Compounds
Biological Activity
4-Bromo-1-methyl-1H-indole-3-carboxylic acid is an indole derivative that exhibits a wide range of biological activities. Indole compounds are significant in medicinal chemistry due to their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
This compound has the molecular formula C₉H₆BrN₁O₂ and is characterized by the following structural features:
| Property | Value |
|---|---|
| Molecular Weight | 228.05 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | White to light yellow solid |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Cell Signaling Modulation : The compound influences cell signaling pathways, potentially leading to apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various bacterial strains.
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties. For instance, it has been tested against several cancer cell lines, showing dose-dependent cytotoxic effects:
| Cell Line | IC₅₀ (µM) |
|---|---|
| PC3 (Prostate Cancer) | 40.1 ± 7.9 (24h) |
| DU145 (Prostate Cancer) | 98.14 ± 48.3 (24h) |
The mechanism involves inducing apoptosis and inhibiting cell proliferation through various biochemical pathways .
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. It was tested against several bacterial strains, including E. coli and S. aureus, demonstrating effective inhibition with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial activities, there is evidence suggesting that this compound may exert anti-inflammatory effects by modulating inflammatory cytokine production and signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects on human prostate cancer cells using MTT assays. The results indicated a significant reduction in cell viability with increasing concentrations of the compound over time .
- Mechanistic Insights : Research has revealed that the compound interacts with specific proteins involved in apoptosis and cell cycle regulation, leading to enhanced cell death in malignant cells while sparing normal cells .
- Antimicrobial Testing : In a series of experiments, the compound demonstrated comparable efficacy to standard antibiotics against resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections.
Q & A
Q. What are the standard synthetic routes for preparing 4-Bromo-1-methyl-1H-indole-3-carboxylic acid, and how is purity ensured?
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals confirm its structure?
- Methodological Answer : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ ~3.7 ppm for N-CH₃). ¹³C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) and bromine-substituted carbons. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+), while IR spectroscopy detects O-H (carboxylic acid) and N-H (indole) stretches .
Q. What are common derivatives of this compound, and how are they used in medicinal chemistry?
- Methodological Answer : Derivatives include esters (e.g., ethyl esters), amides, and analogs with substituted alkyl/aryl groups (e.g., diethylamino or hydroxypropyl moieties). These modifications enhance solubility or target affinity, enabling applications as enzyme inhibitors or receptor modulators . For example, ethyl ester derivatives are intermediates in synthesizing bioactive molecules with improved pharmacokinetics .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the alkylation of 4-Bromo-1H-indole precursors?
- Methodological Answer : Low yields may stem from incomplete alkylation or side reactions. Strategies include:
- Catalyst Screening : Testing alternatives to CuI (e.g., Pd-based catalysts for milder conditions).
- Solvent Optimization : Replacing DMF with less polar solvents to reduce byproduct formation.
- Temperature Control : Lowering reaction temperatures to favor selectivity, as seen in analogous indole alkylations .
Monitoring via TLC and adjusting reaction times (e.g., extending beyond 12 hours) can improve conversion .
Q. What intermolecular interactions dominate the crystal structure of this compound, and how do they influence solubility?
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during synthesis?
- Methodological Answer : Contradictions may arise from impurities (e.g., unreacted starting materials) or tautomerism. Steps include:
- Repetition under Anhydrous Conditions : To exclude water-induced side products.
- Advanced Purification : Using preparative HPLC or recrystallization to isolate the target compound.
- 2D NMR (COSY, HSQC) : To assign ambiguous peaks and confirm connectivity, as demonstrated in indole derivative studies .
Q. What functionalization strategies enhance the biological activity of this compound, and what synthetic challenges arise?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position or hydrophilic substituents (e.g., diethylamino) on the N-alkyl chain can improve bioactivity. Challenges include regioselectivity during bromination and steric hindrance in subsequent reactions. Protecting group strategies (e.g., Fmoc for amines) may mitigate side reactions, as seen in related imidazole syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
